molecular formula C9H10FNO B1441756 7-Fluoro-3,4-dihydro-2H-1-benzopyran-3-amine CAS No. 944904-19-2

7-Fluoro-3,4-dihydro-2H-1-benzopyran-3-amine

Cat. No. B1441756
M. Wt: 167.18 g/mol
InChI Key: OJCOGPPOMGBPKF-UHFFFAOYSA-N
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Description

7-Fluoro-3,4-dihydro-2H-1-benzopyran-3-amine is a chemical compound with the molecular formula C9H10FNO . It is related to 7-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid , which has a similar structure but contains a carboxylic acid group .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature . A series of 6-aryl-2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)imidazo[2,1-b][1,3,4]thiadiazoles were synthesized through a two-step procedure . The structure of the newly synthesized compounds was confirmed by IR, 1H and 13C NMR, and mass spectra and elemental analyses .


Molecular Structure Analysis

The molecular structure of 7-Fluoro-3,4-dihydro-2H-1-benzopyran-3-amine can be analyzed based on its IUPAC name and molecular formula. The IUPAC name suggests that it contains a benzopyran ring, which is a fused ring structure containing a benzene ring and a pyran ring . The presence of the “3,4-dihydro-2H-1” prefix indicates that the compound contains a partially saturated benzopyran ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Fluoro-3,4-dihydro-2H-1-benzopyran-3-amine include a molecular weight of 167.18 . It is a powder at room temperature .

properties

IUPAC Name

7-fluoro-3,4-dihydro-2H-chromen-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-2,4,8H,3,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCOGPPOMGBPKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=C1C=CC(=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-3,4-dihydro-2H-1-benzopyran-3-amine

CAS RN

944904-19-2
Record name 7-fluoro-3,4-dihydro-2H-1-benzopyran-3-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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